5-Cyclopropyl-2-fluorobenzaldehyde

Overview

Description

Molecular Structure Analysis

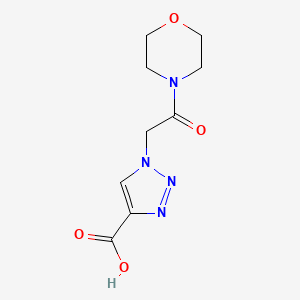

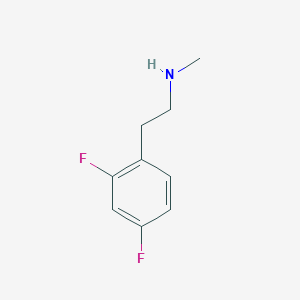

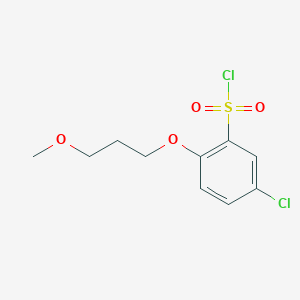

The InChI code for 5-Cyclopropyl-2-fluorobenzaldehyde is1S/C10H9FO/c11-10-4-3-8 (7-1-2-7)5-9 (10)6-12/h3-7H,1-2H2 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

5-Cyclopropyl-2-fluorobenzaldehyde is a liquid at room temperature . It has a molecular weight of 164.18 g/mol.Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of 2-Aminobenzylidene Derivatives : This compound is used in the stereoselective synthesis of 2-aminobenzylidene derivatives, employing a convergent 3-component approach. The process showcases high stereoselectivity and yields, demonstrating its utility in complex chemical syntheses (Xu et al., 2014).

Biological Properties and Applications

Synthesis of Ring-Fluorinated Norepinephrines : While focusing on different fluorobenzaldehydes, studies have shown their conversion into ring-fluorinated norepinephrines. These compounds have distinct adrenergic agonist properties, indicating potential pharmacological applications (Kirk et al., 1979).

Synthesis of Fluorescent Compounds : The compound plays a role in creating high-fluorescence intensity compounds, such as substituted 1H-pyrazolo[3,4-b]quinolines. These have applications in organic light-emitting diodes, showcasing how its manipulation affects key parameters like HOMO and LUMO levels (Szlachcic et al., 2017).

Conformational Analysis : Studies on various substituted benzaldehydes, including 2-fluorobenzaldehyde, have provided insights into conformational isomerism. These analyses are crucial in understanding the molecular structures and potential interactions in various solvents, which is essential for developing new drugs and materials (Abraham et al., 1997).

Hydrogen-Bonding-Induced Fluorescence : Research shows that derivatives of fluorobenzaldehydes can exhibit solvatochromic fluorescence independent of solvent polarity. This property is significant for chemical biology and medicinal chemistry, especially in the study of biological events (Okada et al., 2016).

Synthesis and Application in Materials Science

- Synthesis of Polarity-Independent Fluorophores : The synthesis of water-soluble fluorophores based on derivatives of fluorobenzaldehydes, which become fluorescent upon hydrogen-bonding, demonstrates their utility in materials science. These fluorophores have applications in creating materials with unique optical properties (Okada et al., 2016).

Safety and Hazards

5-Cyclopropyl-2-fluorobenzaldehyde is classified as a flammable liquid (Category 4), and it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) . It is harmful if inhaled (Category 4) and may damage fertility or the unborn child (Category 1B) . It is also toxic to aquatic life with long-lasting effects (Categories 2 for both short-term and long-term aquatic hazards) .

Mechanism of Action

Target of Action

It’s known that benzaldehyde derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

Benzaldehyde derivatives are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in various biochemical pathways, including fatty acid biosynthesis

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (16418) and its liquid form at room temperature, suggest that it may have good bioavailability .

Result of Action

The compound’s potential interactions with various biological targets suggest that it may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Cyclopropyl-2-fluorobenzaldehyde. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage temperature of 4°C . Additionally, the compound’s efficacy may be influenced by factors such as pH and the presence of other compounds in the environment .

properties

IUPAC Name |

5-cyclopropyl-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRKZTVUPLMVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)

![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)

![1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1428038.png)

![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)

![[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol](/img/structure/B1428043.png)